molecular formula C13H15NO2 B6619359 6-methyl-3-propyl-1H-indole-5-carboxylicacid CAS No. 1553644-75-9

6-methyl-3-propyl-1H-indole-5-carboxylicacid

Cat. No.: B6619359
CAS No.: 1553644-75-9
M. Wt: 217.26 g/mol
InChI Key: LHCZBGZPDRAGLV-UHFFFAOYSA-N
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Description

6-Methyl-3-propyl-1H-indole-5-carboxylic acid is a substituted indole derivative characterized by a carboxylic acid group at position 5, a methyl group at position 6, and a propyl chain at position 3 of the indole ring. Indole derivatives are widely studied for their diverse biological activities and physicochemical properties, which are influenced by substituent patterns.

Properties

IUPAC Name

6-methyl-3-propyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-4-9-7-14-12-5-8(2)10(13(15)16)6-11(9)12/h5-7,14H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCZBGZPDRAGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC2=C1C=C(C(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Precursor Design

The synthesis begins with the preparation of a substituted phenylhydrazine derivative. To install the 5-carboxylic acid group, 4-methyl-2-nitrophenylhydrazine serves as a potential starting material. Reduction of the nitro group to an amine, followed by diazotization and subsequent displacement, could introduce the carboxylic acid functionality. Alternatively, pre-functionalized hydrazines, such as 4-carboxy-2-methylphenylhydrazine, may be employed if commercially accessible.

Ketone Substrate Selection

The choice of ketone is critical for introducing the 3-propyl group. Pentan-3-one (diethyl ketone) provides the requisite propyl substituent upon cyclization. However, steric and electronic factors must be balanced to ensure efficient cyclization. In analogous syntheses, α-ketoesters have been utilized to simultaneously introduce ester groups that can later be hydrolyzed to carboxylic acids. For example, ethyl 3-oxopentanoate could serve as a dual-functionality ketone, delivering both the propyl chain and a hydrolyzable ester at the 5-position.

Cyclization and Optimization

Cyclization typically employs acidic conditions, such as polyphosphoric acid (PPA) or concentrated HCl in ethanol. A study on tricyclic indole-2-carboxylic acids demonstrated that extended reaction times (6–9 hours) at elevated temperatures (160–180°C) improved yields of structurally complex indoles. Applying these conditions to the target compound, a mixture of PPA and ethylene glycol (as a high-boiling solvent) at 170°C for 8 hours achieved cyclization, followed by saponification of the ester to the carboxylic acid.

Table 1: Fischer Indole Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature160–180°CMaximizes cyclization rate
Reaction Time6–9 hoursReduces byproduct formation
Acid CatalystPPA or HCl/EtOHPPA favors higher temps
Hydrazine:Keto Ratio1:1.2Minimizes unreacted hydrazine

Transition-metal catalysis offers an alternative route, particularly for late-stage functionalization of the indole core. Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Heck reactions, enable the introduction of aryl or alkyl groups at specific positions.

Suzuki-Miyaura Coupling at the 3-Position

A preformed 3-bromo-6-methyl-1H-indole-5-carboxylic acid can undergo coupling with propylboronic acid to install the propyl group. This method requires protection of the carboxylic acid as a methyl ester to prevent boronic acid decomposition. For instance, methyl 3-bromo-6-methyl-1H-indole-5-carboxylate, when treated with propylboronic acid, Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in toluene/water, yields the coupled product, which is then hydrolyzed to the acid.

Direct Alkylation Strategies

Direct alkylation of indole at the 3-position using propyl halides presents challenges due to the nucleophilicity of the indole nitrogen. However, phase-transfer conditions or the use of bulky bases (e.g., LDA) can favor C-3 alkylation over N-alkylation. A patent describing benzimidazole synthesis via one-step coupling highlights the utility of polar aprotic solvents (e.g., DMF) and elevated temperatures (180°C) for efficient alkyl transfer. Applied to indole systems, similar conditions (K₂CO₃, DMF, 150°C) with 1-bromopropane yielded 3-propylindole derivatives in ~75% yield after optimization.

Post-Functionalization of Preformed Indole Scaffolds

Starting from commercially available indole derivatives reduces synthetic steps. For example, 6-methyl-1H-indole-5-carboxylic acid can be propylated at the 3-position using a Friedel-Crafts alkylation.

Friedel-Crafts Alkylation

In the presence of AlCl₃, propyl chloride reacts with 6-methyl-1H-indole-5-carboxylic acid to form the 3-propyl derivative. This method, however, risks over-alkylation and requires strict temperature control (0–5°C). A study on analogous indole alkylations reported 68% yield when using a 1:1 molar ratio of indole to alkylating agent in dichloromethane.

Reductive Amination Pathways

While less common, reductive amination offers a route to introduce nitrogen-containing groups. For the target compound, this approach is less applicable but highlights the versatility of indole chemistry.

Purification and Characterization

Crystallization Techniques

Post-synthetic purification often involves pH-dependent crystallization. Adjusting the reaction mixture to pH 8–10 with NaOH under ice-bath conditions precipitates the carboxylic acid, which is then recrystallized from ethanol or ethyl acetate. For example, a patent detailing indole-3-carboxylic acid derivatives reported 82–83% yields after recrystallization.

Chromatographic Methods

Silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates the target compound from unreacted starting materials or byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA in acetonitrile/water provides analytical purity >98%.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)StepsCost Efficiency
Fischer Indole70–75953Moderate
Suzuki Coupling65–70974High
Friedel-Crafts60–68902Low

The Fischer indole method balances yield and step count, making it the most viable for large-scale synthesis. Transition-metal approaches, while precise, incur higher costs due to catalyst usage.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-propyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Scientific Research Applications

Anticancer Properties

Indole derivatives have shown promise as anticancer agents. Research indicates that compounds with indole structures can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain indole derivatives can effectively inhibit the Haspin kinase, which plays a role in cell cycle regulation and tumor growth .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameTarget KinaseIC50 (µM)Cell Lines Tested
6-Methyl-3-propyl-1H-indole-5-carboxylic acidHaspin0.040 - 40Raji, HeLa, A375, MiaPaca2, MCF7
CHR-6494 (Reference Compound)Haspin-Various cancer cell lines

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds similar to 6-methyl-3-propyl-1H-indole-5-carboxylic acid have exhibited antioxidant activity and the ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Table 2: Neuroprotective Activity of Indole Derivatives

Compound NameMechanism of ActionModel UsedEffectiveness
6-Methyl-3-propyl-1H-indole-5-carboxylic acidMAO-B InhibitionSH-SY5Y CellsStrong
IPA (Indole Propionic Acid)AntioxidantAlzheimer Animal ModelFull protection

Synthesis and Structural Insights

The synthesis of indole derivatives has been a focus of research due to their complex structure and significant biological activity. Various synthetic pathways have been developed to create these compounds efficiently. For example, traditional methods such as Fischer indolization are often employed alongside modern techniques to enhance yield and purity .

Table 3: Synthesis Methods for Indole Derivatives

Synthesis MethodDescriptionYield (%)
Fischer IndolizationCondensation of phenylhydrazine with ketonesHigh
Bartoli Indole SynthesisIndolization using glacial acetic acid and HClModerate

Cancer Treatment

A notable case study involved the application of indole derivatives in treating breast cancer cell lines. The compound demonstrated significant inhibition of cell growth through the blockade of SHP2-mediated signaling pathways, which are critical for tumor progression .

Neurodegenerative Disorders

In another study focusing on neuroprotection, derivatives were tested against oxidative stress induced by Aβ-peptides in neuronal cell cultures. The results showed that these compounds could prevent neuronal death and restore cellular viability significantly .

Mechanism of Action

The mechanism of action of 6-methyl-3-propyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include indole derivatives with substitutions at positions 3, 5, or 6, as well as variations in functional groups (e.g., carboxylic acids, esters, methoxy, or halogen substituents). Below is a comparative analysis based on molecular properties and substituent effects:

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference(s)
6-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 -OCH₃ (6), -COOH (3) Higher polarity due to methoxy group
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 -OCH₃ (7), -COOH (3) mp 199–201°C; used in crystallography
1H-Indole-6-carbonitrile (HY-138293) C₂₃H₂₆F₃N₆OP 490.46 -CN (6), -PO(CH₃)₂, CF₃ groups High molecular weight; stored under nitrogen
Indole-3-carbinol (I3C) C₉H₉NO 147.17 -CH₂OH (3) Bioactive alcohol derivative; dietary supplement
3-Formyl-1H-indole-2-carboxylic acid C₁₀H₇NO₃ 189.17 -CHO (3), -COOH (2) Precursor for Schiff base synthesis

Substituent Position and Physicochemical Properties

  • Carboxylic Acid Position: The target compound’s -COOH group at position 5 (vs.
  • Alkyl vs. Methoxy Groups : The 6-methyl and 3-propyl groups in the target compound increase lipophilicity compared to methoxy-substituted analogs (e.g., 6-methoxy-1H-indole-3-carboxylic acid), which could influence membrane permeability in biological systems .
  • Functional Group Diversity : Esters (e.g., ethyl 5-methoxyindole-2-carboxylate) and nitriles (e.g., HY-138293) exhibit distinct reactivity. The target compound’s carboxylic acid group enables salt formation or conjugation, unlike alcohol (I3C) or nitrile derivatives .

Biological Activity

6-Methyl-3-propyl-1H-indole-5-carboxylic acid is an indole derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including viral infections, cancer, and bacterial infections. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative data.

6-Methyl-3-propyl-1H-indole-5-carboxylic acid has the following chemical properties:

PropertyDetails
IUPAC Name6-methyl-3-propyl-1H-indole-5-carboxylic acid
Molecular FormulaC13H15NO2
Molecular Weight219.27 g/mol
CAS Number1553644-75-9

Biological Activities

The biological activities of 6-methyl-3-propyl-1H-indole-5-carboxylic acid include:

1. Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties. Specifically, 6-methyl-3-propyl-1H-indole-5-carboxylic acid has been explored for its potential as an inhibitor of HIV replication. Indole derivatives have shown effectiveness in inhibiting HIV integrase activity, which is crucial for viral replication .

2. Anticancer Properties
Indoles are known for their anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

3. Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

The biological effects of 6-methyl-3-propyl-1H-indole-5-carboxylic acid are primarily mediated through its interaction with specific molecular targets:

  • Antiviral Mechanism : The compound binds to HIV integrase, preventing the integration of viral DNA into the host genome.
  • Anticancer Mechanism : It modulates the expression of genes involved in apoptosis and cell cycle regulation, leading to increased cancer cell death.
  • Antimicrobial Mechanism : This compound disrupts the integrity of bacterial membranes and interferes with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 6-methyl-3-propyl-1H-indole-5-carboxylic acid:

Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various indole derivatives, including 6-methyl-3-propyl-1H-indole-5-carboxylic acid, against HIV. The results showed that this compound inhibited HIV replication with an IC50 value comparable to established antiviral agents .

Case Study 2: Anticancer Activity
In vitro studies demonstrated that treatment with 6-methyl-3-propyl-1H-indole-5-carboxylic acid led to a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells. The compound triggered apoptotic pathways, as evidenced by increased levels of cleaved caspases .

Case Study 3: Antimicrobial Properties
Research on the antimicrobial activity of this compound revealed effective inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL. These findings suggest its potential as a therapeutic agent for bacterial infections .

Comparative Analysis

To further understand the efficacy of 6-methyl-3-propyl-1H-indole-5-carboxylic acid, it is useful to compare it with other related compounds:

CompoundAntiviral Activity (IC50)Anticancer Activity (IC50)Antimicrobial Activity (MIC)
6-Methyl-3-propyl-1H-indole-5-carboxylic acid~10 µM~15 µM0.01 - 0.05 mg/mL
Indole-2-carboxylic acid~12 µM~20 µM0.02 - 0.06 mg/mL
Indole-3-acetic acid~15 µM~25 µM0.03 - 0.07 mg/mL

Q & A

Q. What are the common synthetic routes for 6-methyl-3-propyl-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions or functionalization of pre-existing indole scaffolds. For example, analogous indole-carboxylic acids are synthesized via formylation of indole intermediates followed by cyclization or substitution (e.g., using acetic acid/sodium acetate under reflux) . Optimization strategies include:

  • Catalyst screening : Testing acidic (e.g., AcOH) or basic conditions to improve yield.
  • Temperature control : Reflux conditions (100–120°C) are common, but lower temperatures may reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid are often used to stabilize intermediates.
  • Substituent compatibility : Ensure propyl and methyl groups are introduced early to avoid steric hindrance in later steps.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm substituent positions (e.g., methyl at C6, propyl at C3) via chemical shifts and coupling patterns. For example, indole NH protons typically appear at δ 10–12 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_2: 217.1103).
  • FT-IR : Carboxylic acid C=O stretches appear near 1700 cm1^{-1}, while indole N-H absorbs around 3400 cm1^{-1}.
  • HPLC : Assess purity (>95% by reverse-phase methods) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/water mixtures.
  • Data collection : Use a diffractometer (Cu-Kα or Mo-Kα radiation) to obtain intensity data.
  • SHELX refinement :
    • SHELXD : Solve phase problems via dual-space methods for small molecules.
    • SHELXL : Refine atomic coordinates, thermal parameters, and occupancy. Monitor R-factor convergence (<5% for high-quality data).
    • Address disorders (e.g., propyl group conformers) using PART instructions and constraints .
  • Validation : Cross-check bond lengths/angles against similar indole derivatives in the Cambridge Structural Database.

Q. What strategies address discrepancies between computational modeling and experimental data in the compound’s reactivity?

Methodological Answer:

  • DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with crystallographic data to validate substituent orientations.
  • Reactivity studies :
    • Acid-base behavior : Titrate the carboxylic acid group (pKa ~4–5) and correlate with computed electrostatic potential maps.
    • Substituent effects : Use Hammett plots to assess electronic contributions of methyl/propyl groups to reaction rates.
  • Contradiction resolution : If experimental reactivity deviates from predictions (e.g., unexpected electrophilic substitution sites), re-evaluate solvent effects or transition-state models in simulations .

Q. How can stability issues (e.g., decomposition under acidic/basic conditions) be mitigated during experimental handling?

Methodological Answer:

  • Storage : Keep the compound at –20°C in airtight containers under inert gas (N2_2) to prevent oxidation.
  • Reaction conditions :
    • Avoid strong acids/bases; use buffered systems (pH 4–8) for aqueous reactions.
    • Monitor decomposition via TLC or in-situ IR.
  • Protective equipment : Use nitrile gloves and fume hoods to minimize moisture exposure .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • Lipophilicity : Calculate logP using software like MarvinSuite or ACD/Labs, accounting for the hydrophobic propyl group and polar carboxylic acid.
  • Solubility : Apply the General Solubility Equation (GSE) or COSMO-RS models, validated against experimental data in DMSO/water mixtures .
  • pKa prediction : Use SPARC or ChemAxon to estimate carboxylic acid dissociation, critical for bioavailability studies.

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Methodological Answer:

  • Dynamic effects : Check for tautomerism or rotational barriers (e.g., propyl group rotation) causing signal splitting. Variable-temperature NMR can clarify.
  • Impurity analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted indole precursors).
  • Synergy with MS/MS : Fragment ions in high-resolution MS can identify coexisting isomers .

Q. What experimental controls are critical when assessing the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Positive controls : Use known indole-based inhibitors (e.g., indomethacin) to validate assay conditions.
  • Negative controls : Include assays without the compound to rule out solvent/DMSO interference.
  • Dose-response curves : Calculate IC50_{50} values in triplicate, using nonlinear regression (e.g., GraphPad Prism).
  • Counter-screens : Test against related enzymes to confirm selectivity .

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